PI4Kβ Inhibitory Activity: 4-Pyridyl Isomer vs. 2-Pyridyl Isomer
2,2-Dimethyl-4-(pyridin-4-yl)butanal was evaluated for inhibition of human phosphatidylinositol 4-kinase beta (PI4Kβ), yielding an IC50 value of >10,000 nM [1]. In contrast, no PI4Kβ inhibition data are available for the 2-pyridyl isomer (2,2-dimethyl-4-(pyridin-2-yl)butanal, CAS 1306603-51-9), which instead exhibits an IC50 of 85 nM against the CRTH2 receptor [2]. This indicates that the 4-pyridyl substitution confers a distinct target selectivity profile, making it unsuitable for CRTH2-focused applications but potentially useful in contexts where PI4Kβ engagement is desired without confounding CRTH2 activity.
| Evidence Dimension | In vitro inhibitory potency (IC50) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | 2,2-Dimethyl-4-(pyridin-2-yl)butanal: 85 nM (CRTH2 antagonist) |
| Quantified Difference | Target compound is >117-fold less potent on CRTH2, but comparator lacks PI4Kβ data |
| Conditions | PI4Kβ enzyme inhibition assay; CRTH2 receptor antagonist assay in CHO cell membranes |
Why This Matters
Researchers seeking to avoid CRTH2-mediated off-target effects or exploring PI4Kβ as a primary target should select the 4-pyridyl isomer, whereas CRTH2 antagonist programs require the 2-pyridyl isomer.
- [1] BindingDB. BDBM50358204 (CHEMBL1922094). Affinity Data: IC50 >1.00E+4 nM for PI4Kβ. View Source
- [2] BindingDB. BDBM50384476 (CHEMBL2036217). Affinity Data: IC50 85 nM for CRTH2 receptor. View Source
